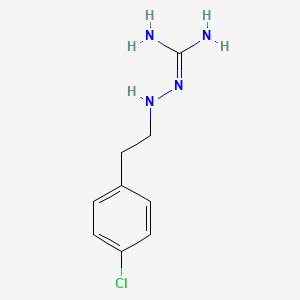
N-(4-fluoro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide is an organic compound with the molecular formula C8H6FNO3. It is a derivative of acetamide, where the acetamide group is attached to a fluorinated and oxidized cyclohexadienyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenol and acetic anhydride.
Fluorination: The 4-fluorophenol is fluorinated using a suitable fluorinating agent such as Selectfluor.
Oxidation: The fluorinated compound is then oxidized to form the 3,6-dioxocyclohexa-1,4-dienyl intermediate.
Acetylation: Finally, the intermediate is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-fluoro-3,6-dioxocyclohexa-1-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxocyclohexa-1,4-dienyl ring to a more reduced state.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
N-(4-fluoro-3,6-dioxocyclohexa-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-fluoro-3,6-dioxocyclohexa-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide: Similar structure but lacks the fluorine atom.
N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide: Different position of the dioxo groups and lacks the fluorine atom.
SGC3027: A selective inhibitor of protein arginine N-methyltransferase (PRMT7) with a similar dioxocyclohexa-1,4-dienyl structure.
Uniqueness
The presence of the fluorine atom in N-(4-fluoro-3,6-dioxocyclohexa-1-yl)acetamide imparts unique chemical and biological properties, such as increased stability and altered reactivity. This makes it distinct from other similar compounds and enhances its potential for various applications.
Propriétés
Formule moléculaire |
C8H6FNO3 |
|---|---|
Poids moléculaire |
183.14 g/mol |
Nom IUPAC |
N-(4-fluoro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide |
InChI |
InChI=1S/C8H6FNO3/c1-4(11)10-6-3-7(12)5(9)2-8(6)13/h2-3H,1H3,(H,10,11) |
Clé InChI |
SEUNOKMMLOCGHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=O)C(=CC1=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B13820300.png)
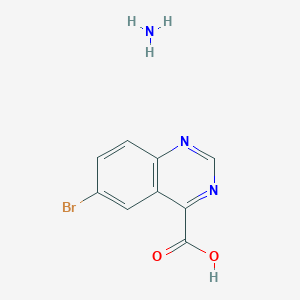
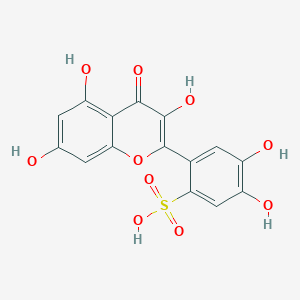
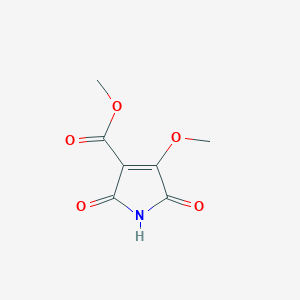
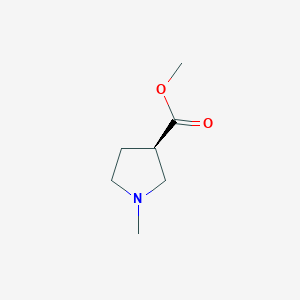
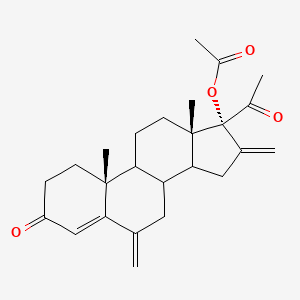
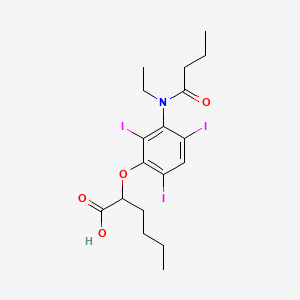
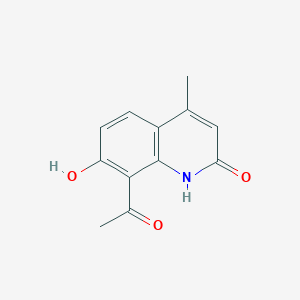
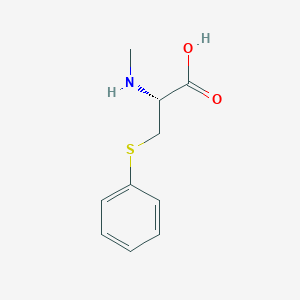
![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)


![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
